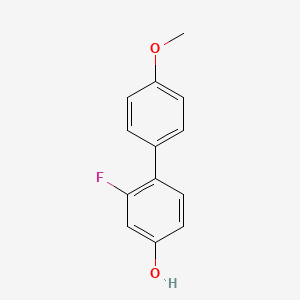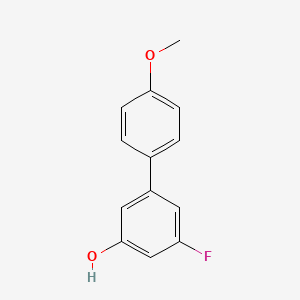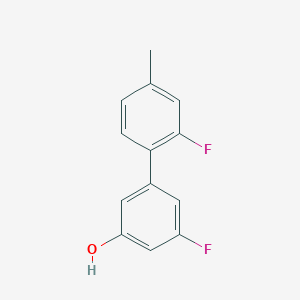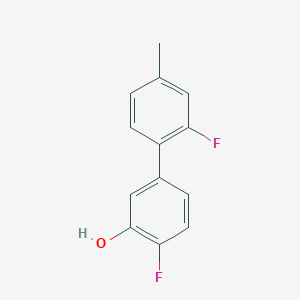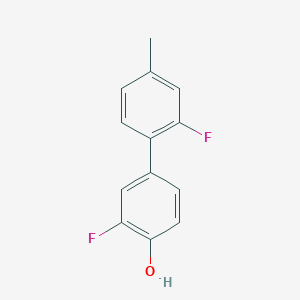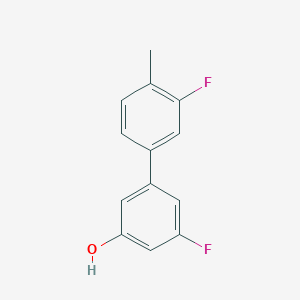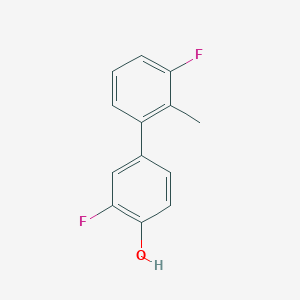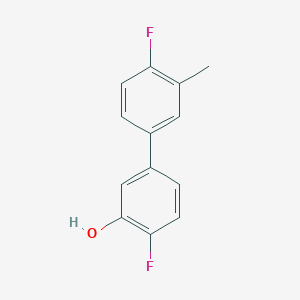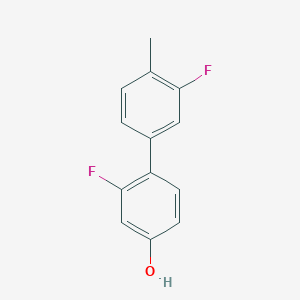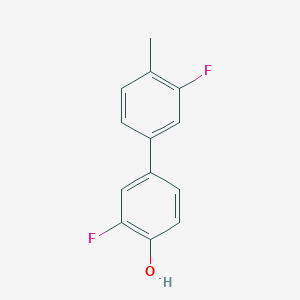
2-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95% (2F4FMPP) is a chemical compound that has been widely studied for its potential applications in scientific research. Its unique properties have enabled scientists to explore its use in various fields, including chemistry, medicine, and biotechnology.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as a catalyst for organic reactions, allowing for the formation of various organic compounds. Additionally, it is believed that the compound may act as an electron-donating group, allowing for the formation of various organic radicals. Furthermore, it is believed that the compound may act as a Lewis acid, allowing for the formation of various Lewis acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95% are not fully understood. However, it is believed that the compound may act as an antioxidant, protecting cells from oxidative stress. Additionally, it is believed that the compound may act as an anti-inflammatory agent, reducing inflammation in the body. Furthermore, it is believed that the compound may act as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95% in lab experiments are that it is a relatively inexpensive and readily available chemical compound. Additionally, it is a highly reactive compound, allowing for the synthesis of various organic compounds. Furthermore, it is a highly stable compound, allowing for the storage of the compound for extended periods of time. However, the compound is highly toxic and should be handled with care.
Zukünftige Richtungen
There are a variety of potential future directions for 2-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95%. These include its use in the synthesis of various fluorinated compounds, its use in the synthesis of various polymers, its use as an antioxidant, its use as an anti-inflammatory agent, its use as an antimicrobial agent, its use in the synthesis of various pharmaceuticals, and its use in the synthesis of various agrochemicals. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound.
Synthesemethoden
2-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95% is synthesized from 2-fluoro-4-methylphenol and 3-fluoro-4-methylphenol. The two compounds are reacted in aqueous solution at a pH of 7.4. The reaction is catalyzed by a strong base, such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at a temperature of 80-90°C. The reaction yields the desired product in yields of 95% or higher.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-(3-fluoro-4-methylphenyl)phenol, 95% has a variety of applications in scientific research. It has been used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and polymers. Additionally, it has been used in the synthesis of various fluorinated compounds, such as fluorinated polymers, fluorinated surfactants, and fluorinated polymers. Furthermore, it has been used in the synthesis of various polymers, such as polyurethanes and polyvinyl chloride.
Eigenschaften
IUPAC Name |
2-fluoro-4-(3-fluoro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-2-3-9(6-11(8)14)10-4-5-13(16)12(15)7-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVGZLCEESOYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684172 |
Source


|
| Record name | 3,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261997-36-7 |
Source


|
| Record name | 3,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



